molecular formula C8H9BrN2O2 B6332708 2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine CAS No. 1016710-01-2

2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine

Cat. No.: B6332708
CAS No.: 1016710-01-2
M. Wt: 245.07 g/mol
InChI Key: ZPRZHEMHYLHOGI-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a bromophenyl group attached to a phenoxy moiety, which is further connected to an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine typically involves the reaction of 3-bromophenol with suitable reagents to introduce the phenoxy groupThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

  • 2-(3-Bromo-phenoxy)-N,N-dimethylethanamine
  • 2-(3-Bromo-phenoxy)ethanol
  • 3-Bromophenylacetic acid

Comparison: Compared to similar compounds, 2-(3-Bromo-phenoxy)-N-hydroxy-acetamidine is unique due to the presence of the acetamidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3-bromophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRZHEMHYLHOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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